molecular formula C12H16O B14296704 4-(3-Ethenylphenyl)butan-1-OL CAS No. 113538-75-3

4-(3-Ethenylphenyl)butan-1-OL

Cat. No.: B14296704
CAS No.: 113538-75-3
M. Wt: 176.25 g/mol
InChI Key: NLXUSSJQGWFJFE-UHFFFAOYSA-N
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Description

4-(3-Ethenylphenyl)butan-1-OL is an organic compound that belongs to the class of alcohols It features a butanol backbone with a 3-ethenylphenyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethenylphenyl)butan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-ethenylphenylmagnesium bromide with butanal followed by hydrolysis yields this compound . The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 4-(3-Ethenylphenyl)butanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethenylphenyl)butan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 4-(3-Ethenylphenyl)butanoic acid.

    Reduction: 4-(3-Ethenylphenyl)butane.

    Substitution: 4-(3-Ethenylphenyl)butyl chloride or bromide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethenylphenyl)butan-1-OL is unique due to the presence of both an ethenyl group and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in simpler alcohols.

Properties

CAS No.

113538-75-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(3-ethenylphenyl)butan-1-ol

InChI

InChI=1S/C12H16O/c1-2-11-7-5-8-12(10-11)6-3-4-9-13/h2,5,7-8,10,13H,1,3-4,6,9H2

InChI Key

NLXUSSJQGWFJFE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC(=C1)CCCCO

Origin of Product

United States

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